2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-22(20,21)12-5-2-10(3-6-12)13-9-17-8-11(15(18)19)4-7-14(17)16-13/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMLPOXBAZJDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid typically involves a two-step reaction process . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by reacting aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone . The second step involves the condensation of these intermediates with various 2-aminopyridines to yield the final compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
Antimicrobial Activity
Studies have shown that derivatives of imidazo[1,2-a]pyridine possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized compounds demonstrated effective inhibition against Mycobacterium species .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. It targets specific signaling pathways involved in tumor growth and proliferation. The structure-activity relationship (SAR) studies have indicated that modifications to the methylsulfonyl group can enhance its efficacy against cancer cell lines .
Anti-inflammatory Effects
Recent findings suggest that imidazo[1,2-a]pyridine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. The inhibition profile shows promise for developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuropharmacological Effects
There is emerging evidence that compounds similar to 2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases . Their ability to penetrate the blood-brain barrier enhances their therapeutic potential.
Case Studies
Several case studies illustrate the application of this compound in research:
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid involves the inhibition of the COX-2 enzyme . COX-2 is responsible for converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets and pathways involved include the active site of the COX-2 enzyme, where the compound forms hydrogen bonds and other interactions to inhibit its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂) enhance electrophilicity and may improve binding to targets like COX-2 ().
- Carboxylic acid vs. ester : The free acid improves solubility in polar solvents but reduces membrane permeability compared to its ester.
- Chlorine substituents (e.g., in ) increase molecular weight and may influence metabolic stability.
COX-2 Inhibition
- Target compound derivatives: The morpholinomethyl-substituted analog (2-(4-methylsulfonylphenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine) exhibits IC₅₀ = 0.07 µM and selectivity index (SI) = 217.1 for COX-2, making it one of the most potent in its class ().
- Comparison with thiazole analogs : Replacement of the pyridine ring with thiazole (e.g., 6-(4-methylsulfonylphenyl)imidazo[2,1-b]thiazole) reduces potency due to altered electronic properties ().
Amyloid Imaging
- Iodinated analogs (e.g., [¹²³I]-6-iodo-2-[4-(1H-triazol-1-yl)phenyl]imidazo[1,2-a]pyridine) are used in Alzheimer’s disease diagnostics, highlighting the scaffold’s versatility ().
Biological Activity
2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its anti-inflammatory effects, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : C14H12N2O2S
- Molecular Weight : 272.32 g/mol
- CAS Number : 1222-57-7
1. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
Inhibition Studies
Recent studies have reported that derivatives of imidazo[1,2-a]pyridine exhibit varying degrees of COX-1 and COX-2 inhibition. For instance, compounds structurally related to 2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine showed IC50 values against COX-2 ranging from 23.8 μM to 42.1 μM, indicating moderate inhibitory activity compared to standard drugs like celecoxib (IC50 = 0.04 μM) .
Table 1: Inhibition Potency of Related Compounds
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
2. Enzyme Inhibition
The compound also demonstrates potential as an inhibitor of other enzymes involved in inflammatory pathways.
Nitric Oxide Synthase Inhibition
Studies have indicated that imidazo[1,2-a]pyridine derivatives can significantly reduce the expression of inducible nitric oxide synthase (iNOS), which is often upregulated during inflammatory responses . This suggests that the compound may help mitigate inflammation through multiple pathways.
3. Anticancer Activity
Emerging research indicates that similar compounds within the imidazo[1,2-a]pyridine class exhibit anticancer properties by inhibiting histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival . The structural modifications in these compounds can enhance their potency against various cancer cell lines.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Inflammatory Models : A study using carrageenan-induced paw edema in rats demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED50 values indicating effective doses lower than traditional therapies .
- Cancer Cell Line Studies : In vitro studies on different cancer cell lines revealed that imidazo[1,2-a]pyridine derivatives could induce apoptosis and inhibit cell proliferation effectively .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups like methylsulfonyl enhances COX inhibition and overall anti-inflammatory efficacy .
Table 2: Summary of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Methylsulfonyl Group | Increased COX inhibition |
| Electron-donating Substituents | Enhanced anti-inflammatory effects |
Q & A
Q. What are the established synthetic routes for 2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
- Bromination : Initial bromination of precursor molecules (e.g., acetylfuran derivatives) using agents like N-bromosuccinimide or bromine .
- Cyclization : Formation of the imidazo[1,2-a]pyridine core via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds .
- Functionalization : Introduction of the methylsulfonyl group via sulfonation and oxidation, followed by carboxylation at the 6-position using methods like palladium-catalyzed carbonylation . Key intermediates include halogenated precursors (e.g., brominated phenyl derivatives) and bis-O-acetoxyamidoxime intermediates .
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopy : Use -NMR and -NMR to verify substituent positions (e.g., methylsulfonyl and carboxylic acid groups). Mass spectrometry (HRMS) confirms molecular weight .
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity (>95%) and identifies impurities .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for chiral intermediates .
Q. What are the recommended handling and storage protocols for this compound?
- Safety Precautions : Use PPE (gloves, goggles) due to potential irritancy (H315, H319). Avoid inhalation (P261) and contact with skin (P264) .
- Storage : Store in airtight containers at -20°C under inert gas (N or Ar) to prevent hydrolysis of the methylsulfonyl group .
- Disposal : Follow hazardous waste guidelines (e.g., incineration) to mitigate environmental risks (H410) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Substituent Modification : Replace the methylsulfonyl group with bioisosteres (e.g., sulfonamides) to enhance target binding. Test carboxylic acid derivatives (esters, amides) for improved membrane permeability .
- Biological Assays : Screen analogs against disease-specific targets (e.g., kinases, GPCRs) using enzyme inhibition assays (IC) or cell viability tests (MTT assay) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites, guided by quantum chemical calculations (e.g., DFT) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and validate compound purity via LC-MS.
- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 6-chloroimidazo[1,2-a]pyridine analogs) to identify trends .
Q. How can reaction engineering improve the scalability of its synthesis?
- Flow Chemistry : Optimize continuous-flow systems for bromination and cyclization steps to enhance yield and reduce side products .
- Catalyst Screening : Test palladium/ligand combinations (e.g., XPhos) to accelerate carbonylation steps while minimizing metal leaching .
- Process Analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What advanced analytical techniques characterize its degradation pathways?
- Forced Degradation Studies : Expose the compound to stressors (heat, light, pH extremes) and analyze degradation products via UPLC-QTOF-MS .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
- Stability-Indicating Methods : Develop HPLC-DAD methods with gradient elution to resolve degradation peaks .
Methodological Guidance
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry) and consult computational models to reconcile discrepancies .
- Experimental Design : Prioritize DOE (Design of Experiments) for multi-variable optimization (e.g., solvent selection, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
